N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide
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Overview
Description
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a thiadiazole ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to bind effectively to the active sites of enzymes.
Comparison with Similar Compounds
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide can be compared with other thiadiazole derivatives, such as:
Acetazolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
BPTES: A glutaminase inhibitor studied for its potential in cancer therapy. The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Properties
Molecular Formula |
C22H20N4O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C22H20N4O4S2/c1-2-21-24-25-22(31-21)26-32(28,29)19-11-8-17(9-12-19)23-20(27)14-30-18-10-7-15-5-3-4-6-16(15)13-18/h3-13H,2,14H2,1H3,(H,23,27)(H,25,26) |
InChI Key |
AEZZHRYGDLSOFW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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